molecular formula C20H25N3O3S B611645 VCC234718 CAS No. 1278553-16-4

VCC234718

Cat. No.: B611645
CAS No.: 1278553-16-4
M. Wt: 387.498
InChI Key: RQGSIJUNMAAIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VCC234718 (5-(4-cyclohexanecarbonylpiperazine-1-sulfonyl)isoquinoline) is a novel small-molecule inhibitor targeting Mycobacterium tuberculosis (Mtb) GuaB2, an inosine monophosphate dehydrogenase (IMPDH) critical for guanine biosynthesis . Identified through whole-cell screening, it exhibits potent bactericidal activity against both replicating and non-replicating Mtb strains, with a reported inhibition constant (Ki) of 100 nM against Mtb GuaB2 . Its non-competitive inhibition mechanism distinguishes it from classical IMPDH inhibitors, as it binds to the NAD<sup>+</sup> site post-IMP binding, forming π-interactions with residue Y487 in the adjacent tetramer . Resistance arises via the Y487C mutation, which disrupts this interaction .

Properties

CAS No.

1278553-16-4

Molecular Formula

C20H25N3O3S

Molecular Weight

387.498

IUPAC Name

Cyclohexyl[4-(5-isoquinolinylsulfonyl)-1-piperazinyl]methanone

InChI

InChI=1S/C20H25N3O3S/c24-20(16-5-2-1-3-6-16)22-11-13-23(14-12-22)27(25,26)19-8-4-7-17-15-21-10-9-18(17)19/h4,7-10,15-16H,1-3,5-6,11-14H2

InChI Key

RQGSIJUNMAAIRB-UHFFFAOYSA-N

SMILES

O=C(C1CCCCC1)N2CCN(S(=O)(C3=CC=CC4=C3C=CN=C4)=O)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VCC234718;  VCC-234718;  VCC 234718.

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Kinetic and Pharmacodynamic Parameters
Compound Target Ki (nM) MIC (µM) Selectivity (Mtb/Human) Resistance Mutation
This compound Mtb GuaB2 100 0.5 >30 Y487C
N-(1H-indazol-6-yl) Mtb GuaB2 110 2.0 15 G248S
Mycophenolic Acid Human IMPDH2 5 >64 N/A N/A
DPU-2 Mtb dUTPase 220 4.0 >12 N/A
Table 2: ADMET Profiles
Parameter This compound Compound IV DPU-2
Caco-2 Ptot (cm/s) 1.2 × 10<sup>−6</sup> 3.5 × 10<sup>−6</sup> 8.0 × 10<sup>−6</sup>
CYP3A4 Contribution 85% 60% <5%
Hepatocyte Clearance Moderate High Low

Research Findings

  • Efficacy: this compound reduces Mtb burden by 3-log in THP-1 macrophages at 5 µM, outperforming rifampicin in non-replicating models .
  • Resistance : Y487C mutation reduces binding affinity 20-fold, but optimized analogs (e.g., Compound 6 in ) restore potency by engaging NAD<sup>+</sup>-binding residues .
  • Toxicity: No cytotoxicity observed in MRC-5 fibroblasts at ≤50 µM, aligning with its high selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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